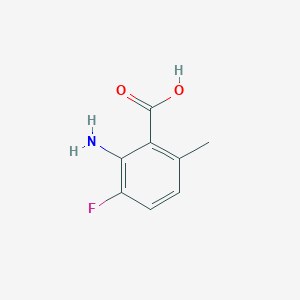
2-Amino-3-fluoro-6-methylbenzoic acid
Vue d'ensemble
Description
“2-Amino-3-fluoro-6-methylbenzoic acid” is a compound with the molecular weight of 169.16 . It is a light yellow to brown solid . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “2-fluoro-6-methylbenzoic acid” involves the use of benziodoxoles as precursors . In the synthesis of an EGFR inhibitor, the methyl group of “2-fluoro-6-methylbenzoic acid” undergoes radical bromination, enabling nucleophilic substitution to phthalimide .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C8H8FNO2/c1-4-2-3-5 (9)6 (7 (4)10)8 (11)12/h2-3H,10H2,1H3, (H,11,12) . This indicates that the compound has a benzene ring with a fluoro, amino, and methyl group attached to it, along with a carboxylic acid group .
Chemical Reactions Analysis
The benzylic position of the compound, which is the position next to the benzene ring, is often involved in reactions. These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that “this compound” can undergo would depend on the specific conditions and reagents used.
Physical And Chemical Properties Analysis
“this compound” is a light yellow to brown solid . It has a molecular weight of 169.16 . The compound is stable at room temperature .
Applications De Recherche Scientifique
Synthesis and Properties
Antitumor Benzothiazoles Synthesis : Research has shown the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, which were found to be potently cytotoxic in certain human breast cell lines but inactive against others, indicating a selective cytotoxicity which could be beneficial in cancer treatment. The synthesis process has been optimized to produce compounds with significant antitumor properties, with some compounds undergoing pharmaceutical and preclinical development due to their promising broad-spectrum activity in the National Cancer Institute (NCI) cell panel (Hutchinson et al., 2001).
Amino Acid Prodrugs of Antitumor Benzothiazoles : Further studies have focused on overcoming the limitations posed by the lipophilicity of antitumor benzothiazoles through amino acid conjugation, leading to water-soluble, chemically stable prodrugs. These prodrugs demonstrated manageable toxic side effects and potent efficacy in inhibiting the growth of breast and ovarian xenograft tumors in preclinical models (Bradshaw et al., 2002).
Mechanisms of Action
- DNA Adduct Formation : The antitumor mechanism of benzothiazoles, specifically 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (a compound closely related to 2-Amino-3-fluoro-6-methylbenzoic acid), involves the generation of DNA adducts in sensitive tumor cells. This process is dependent on the activation of cytochrome P450 1A1, highlighting the importance of this enzyme in the antitumor activity of these compounds. DNA adducts were observed in sensitive tumor cells in vitro and in xenograft models in vivo, suggesting a specific interaction with the DNA of cancer cells, which could lead to the potent and selective antitumor effects observed (Leong et al., 2003).
Potential Applications
- Antifungal Activity : Novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, synthesized from 6-fluoro-4-quinazolinol (prepared through cyclization of 2-amino-5-fluorobenzoic acid), demonstrated good antifungal activities. These compounds, including their synthesis and biological evaluation, indicate potential applications in developing new antifungal agents (Guang-Fang Xu et al., 2007).
Propriétés
IUPAC Name |
2-amino-3-fluoro-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPXEMQKUBIGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



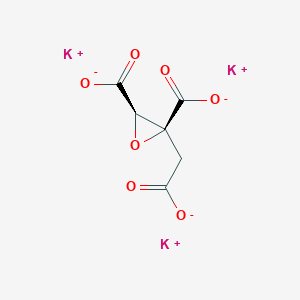
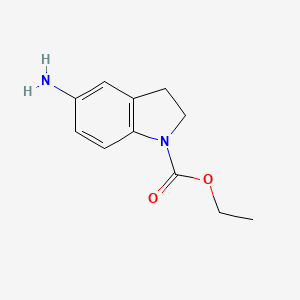

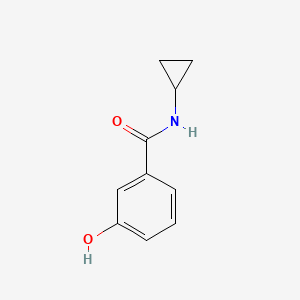
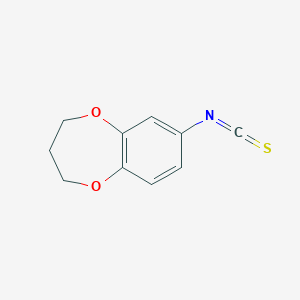
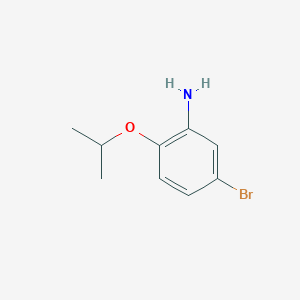
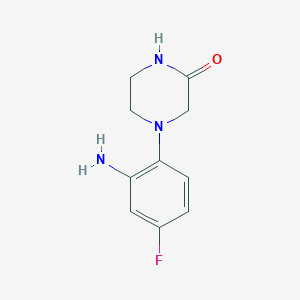

![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)
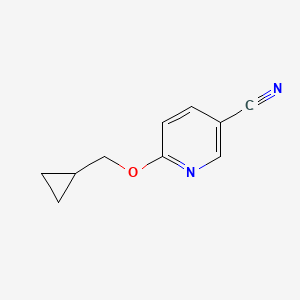


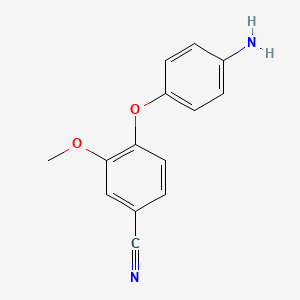
![1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1517563.png)